![molecular formula C19H19NO6 B5089161 dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate
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Overview
Description
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a terephthalate derivative that has a methoxyphenylacetyl group attached to one of the benzene rings.
Scientific Research Applications
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and organic electronics. In drug discovery, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have anticancer properties and is being explored as a potential treatment for various types of cancer. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been studied for its potential use as an organic semiconductor in electronic devices.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is not yet fully understood. However, studies have shown that dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have various biochemical and physiological effects. In cancer cells, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to inhibit cell growth and induce apoptosis. In addition, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have antioxidant properties and can protect cells from oxidative stress. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate in lab experiments is its potential as a versatile building block for the synthesis of various compounds. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be modified to produce compounds with different properties and applications. However, one limitation of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate. One direction is the continued exploration of its potential as a treatment for cancer. Another direction is the development of new materials and electronic devices using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate as a building block. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate and its potential applications in various fields.
Conclusion:
In conclusion, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods and has been studied extensively for its potential as a treatment for cancer and as a building block for materials and electronic devices. Further research is needed to fully understand the mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate and its potential applications in various fields.
Synthesis Methods
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods, including the esterification of dimethyl terephthalate with 2-methoxyphenylacetic acid in the presence of a catalyst. Another method involves the direct reaction of terephthalic acid with 2-methoxyphenylacetyl chloride in the presence of a base. The synthesis of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
properties
IUPAC Name |
dimethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-7-5-4-6-12(16)11-17(21)20-15-10-13(18(22)25-2)8-9-14(15)19(23)26-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZJDWYXIAVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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